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Compound of Interest

4-Methoxy-2,2-
Compound Name: _ S ]
dimethylpiperidine;hydrochloride

CAS No.: 2361643-57-2

Cat. No.: B2422680

L J

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged
scaffold” due to its frequent appearance in a vast array of clinically approved pharmaceuticals
and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in
well-defined three-dimensional space allow for precise tuning of interactions with biological
targets. Furthermore, the basic nitrogen atom provides a handle for modulating
physicochemical properties such as solubility and pKa, which are critical for pharmacokinetic
profiles.[1]

This guide focuses on a specific, thoughtfully designed derivative: 4-Methoxy-2,2-
dimethylpiperidine HCI. While a dedicated CAS number for this precise salt is not prominently
listed in major chemical databases, its structure represents a deliberate convergence of
functional groups aimed at enhancing its utility as a building block in drug development. By
deconstructing its molecular architecture, we can understand the rationale behind its design
and anticipate its chemical behavior and potential applications. This document serves as a
technical primer for researchers and scientists, offering insights into its synthesis,
characterization, and strategic deployment in research and development.

Part 1: Molecular Structure and Design Rationale

The structure of 4-Methoxy-2,2-dimethylpiperidine combines three key features onto a
piperidine core, each contributing distinct properties. The hydrochloride salt form further
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enhances its utility for laboratory and pharmaceutical applications.

Caption: Structure of 4-Methoxy-2,2-dimethylpiperidine HCI.

Analysis of Structural Components

Component

Rationale & Anticipated Impact

Piperidine Core

A proven scaffold that provides a robust, six-
membered heterocyclic framework. It serves as
the foundation for orienting other functional
groups and is known to improve
pharmacokinetic (ADME) properties in many

drug candidates.[1]

2,2-Dimethyl Group

The gem-dimethyl substitution at the C2 position
introduces significant steric bulk adjacent to the
nitrogen atom. This feature is critical for two
reasons: 1) It can provide metabolic stability by
sterically hindering enzymatic degradation (e.g.,
N-dealkylation).[2] 2) It restricts the
conformational flexibility of the ring, which can
lead to higher binding affinity and selectivity for

a specific biological target.

4-Methoxy Group

The ether linkage at the C4 position is a polar
feature that can act as a hydrogen bond
acceptor. Its presence influences the molecule's
overall polarity, solubility, and interactions with
target proteins. Unlike a hydroxyl group, the
methoxy group is not an acidic proton donor and
is less susceptible to metabolic glucuronidation,

potentially leading to a longer biological half-life.

Hydrochloride (HCI) Salt

The basic nitrogen of the piperidine is
protonated to form a hydrochloride salt. This is a
standard practice in pharmaceutical chemistry to
improve a compound's stability, crystallinity, and
agueous solubility, making it easier to handle,

formulate, and administer.
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Part 2: Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Methoxy-2,2-dimethylpiperidine would involve a multi-
step process starting from commercially available materials. The following workflow is
proposed based on established synthetic transformations for piperidine derivatives.[3]

| 2,2-Dimethyl-4-piperidone |

1. NaH
2. CHsl

Step 1: O-Methylation

4-Methoxy-2,2-dimethyl-1,2,3,6-
tetrahydropyridine

Hz, Pd/C or NaBHa4

4-Methoxy-2,2-dimethylpiperidine
(Free Base)

HCI in Ether/Dioxane

Step 3: Salt Formation

4-Methoxy-2,2-dimethylpiperidine HCI

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2,2-dimethyl-1,2,3,6-tetrahydropyridine

o Causality: This step aims to convert the ketone into a methyl enol ether. Using a strong, non-
nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to form the
enolate, which is then trapped by the electrophilic methyl iodide (CHsl). This is a standard
Williamson ether synthesis adapted for an enolate.

e Protocol:

o To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq.) in anhydrous
tetrahydrofuran (THF), add a solution of 2,2-dimethyl-4-piperidone (1.0 eq.) dropwise
under an inert atmosphere (N2 or Ar).

o Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution
ceases.

o Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

o Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the
disappearance of the starting material.

o Carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl)
solution.

o Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate under reduced
pressure to yield the crude tetrahydropyridine intermediate.

Step 2: Synthesis of 4-Methoxy-2,2-dimethylpiperidine (Free Base)

o Causality: The double bond of the enamine/imine tautomer in the intermediate must be
reduced to form the saturated piperidine ring. Catalytic hydrogenation (Hz over Pd/C) is a
highly effective and clean method for this transformation.[4] An alternative, such as sodium
borohydride (NaBHa4), can also be used, which reduces the iminium ion in equilibrium.
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e Protocol (Catalytic Hydrogenation):

o

Dissolve the crude intermediate from Step 1 in methanol or ethanol.
o Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).
o Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

o Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature for
12-24 hours.

o Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the
Pd/C catalyst.

o Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-
Methoxy-2,2-dimethylpiperidine.

Step 3: Formation of the Hydrochloride Salt

o Causality: Converting the oily or liquid free base amine into a solid, stable, and soluble salt is
crucial for purification and handling. Introducing anhydrous HCI gas or a solution of HCl in an
organic solvent protonates the basic piperidine nitrogen, leading to the precipitation of the
hydrochloride salt.

e Protocol:

o Dissolve the crude free base from Step 2 in a minimal amount of a non-polar solvent like
diethyl ether or dichloromethane.

o Cool the solution to O °C.

o Slowly add a solution of 2M HCI in diethyl ether or 4M HCIl in 1,4-dioxane dropwise with
stirring until precipitation is complete.

o Stir the resulting slurry at 0 °C for 30 minutes.

o Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry
under vacuum to yield 4-Methoxy-2,2-dimethylpiperidine HCI as a solid.
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Part 3: Physicochemical and Analytical Profile

Predicting the properties of a novel compound is essential for its application. The following

characteristics are estimated based on its structure and data from analogous compounds.

licted Physicochemical :

Property

Predicted Value /| Range

Justification

Sum of atoms in the

Molecular Formula CsH1sCINO ]
hydrochloride salt.
) Calculated from the molecular
Molecular Weight 179.7 g/mol
formula.
) ) ) Most hydrochloride salts of
White to off-white crystalline _ _ _
Appearance " amines are crystalline solids.
soli
[5]
Soluble in water, methanol; o
) ) The ionic nature of the HCI salt
. sparingly soluble in ] ]
Solubility confers high polarity and water

dichloromethane; insoluble in

ether, hexanes.

solubility.

pKa (of conjugate acid)

9.5-105

The 2,2-dimethyl groups may
slightly decrease the basicity
compared to piperidine (~11.1)
due to steric hindrance to
solvation of the protonated
amine, but it will remain a

strong base.

Spectroscopic Characterization - A Self-Validating

System

The identity and purity of the synthesized compound must be confirmed through a combination

of spectroscopic methods. Each technique provides a piece of the structural puzzle, and

together they offer unambiguous validation.

e IH NMR (Proton Nuclear Magnetic Resonance):
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o Causality: This technique provides information on the number of different types of protons
and their connectivity.

o Expected Signals (in D20 or DMSO-ds):

A singlet integrating to 6H for the two equivalent methyl groups at C2.

A singlet integrating to 3H for the methoxy (—OCHs3) protons.

A broad singlet for the N-H proton (may exchange with D20).

A series of multiplets for the diastereotopic protons on the piperidine ring (C3, C4, C5,
C6), which would require 2D NMR for full assignment.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):
o Causality: This technique identifies all unique carbon atoms in the molecule.

o Expected Signals:

A quaternary carbon signal for C2.

Two distinct signals for the gem-dimethyl carbons.

A signal for the methoxy carbon.

Four distinct signals for the piperidine ring carbons (C3, C4, C5, C6).
e Mass Spectrometry (MS):

o Causality: MS determines the mass-to-charge ratio of the molecule, confirming its
molecular weight.

o Expected Result (ESI+): A prominent peak corresponding to the molecular ion of the free
base [M+H]* at m/z = 144.14 (for CsH1sNO™).

« Infrared (IR) Spectroscopy:
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o Causality: IR spectroscopy identifies the presence of specific functional groups based on
their vibrational frequencies.

o Expected Peaks:

» A strong, broad absorption around 2400-2700 cm~1! characteristic of an amine salt (N*-
H stretch).

» C-H stretching peaks around 2850-3000 cm~1,

» A characteristic C-O ether stretching peak around 1080-1150 cm~1.

Part 4: Applications in Research and Drug
Development

The unique combination of a sterically hindered amine, a polar ether group, and a proven
heterocyclic core makes 4-Methoxy-2,2-dimethylpiperidine HCI a valuable building block for
creating novel chemical entities with tailored properties.

Caption: Relationship between structure, properties, and applications.

o Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs
targeting CNS receptors and transporters.[6] The features of this compound could be
exploited to develop novel agents for neurological and psychiatric disorders. The methoxy
group could engage in hydrogen bonding with receptor targets, while the gem-dimethyl
group could enhance brain penetration and reduce metabolic clearance.

» Scaffold for Combinatorial Chemistry: The secondary amine (after neutralization of the salt)
serves as a versatile chemical handle for further modification. It can be readily acylated,
alkylated, or used in reductive amination reactions to build a library of diverse compounds for
high-throughput screening. This makes it an ideal starting point for identifying new hit
compounds.[6]

e Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, this molecule
can be used as a fragment in FBDD campaigns. Its defined structure and vector for growth
(at the nitrogen atom) allow for the systematic exploration of chemical space around a
protein binding pocket.
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Conclusion

4-Methoxy-2,2-dimethylpiperidine HCI is more than just a chemical compound; it is a strategic
tool for the modern medicinal chemist. While not a household name, its design embodies key
principles of contemporary drug discovery: incorporating a privileged scaffold, engineering
metabolic stability, and fine-tuning physicochemical properties. This guide provides the
foundational knowledge—from a plausible synthesis to predictive analytics and applications—
for researchers to confidently integrate this high-value building block into their discovery
programs, accelerating the journey toward novel and effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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